(3S)-1-[(tert-butoxy)carbonyl]-4,4-dimethylpyrrolidine-3-carboxylic acid
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Description
“(3S)-1-[(tert-butoxy)carbonyl]-4,4-dimethylpyrrolidine-3-carboxylic acid” is a chemical compound that contains a tert-butoxycarbonyl group . The tert-butoxycarbonyl group, also known as Boc group, is a protecting group used in organic synthesis .
Synthesis Analysis
Tertiary butyl esters, such as “this compound”, find large applications in synthetic organic chemistry . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . The resultant flow process was found to be more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis
The molecular structure of “this compound” includes a tert-butoxycarbonyl group, which is represented by the SMILES notationC(*) (=O)OC (C) (C)C
. This group is introduced into a molecule by chemical modification of a functional group in order to obtain chemoselectivity in a subsequent chemical reaction . Chemical Reactions Analysis
The tert-butoxycarbonyl group in “this compound” plays a significant role in chemical reactions. It is used as a protecting group, which is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are influenced by its tert-butoxycarbonyl group. The group has a molecular formula ofC5H9O2
, a net charge of 0, an average mass of 101.12376, and a monoisotopic mass of 101.06025 .
Mechanism of Action
Future Directions
The future directions for “(3S)-1-[(tert-butoxy)carbonyl]-4,4-dimethylpyrrolidine-3-carboxylic acid” could involve further exploration of its synthesis methods, particularly the use of flow microreactor systems . Additionally, its tert-butoxycarbonyl group could be studied further for its potential applications in organic synthesis .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (3S)-1-[(tert-butoxy)carbonyl]-4,4-dimethylpyrrolidine-3-carboxylic acid involves the protection of the amine group, followed by the alkylation of the protected amine with tert-butyl bromoacetate. The resulting ester is then hydrolyzed to yield the carboxylic acid.", "Starting Materials": [ "4,4-dimethylpyrrolidine-3-carboxylic acid", "tert-butyl bromoacetate", "triethylamine", "diisopropylethylamine", "dichloromethane", "methanol", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Protection of the amine group with tert-butoxycarbonyl chloride in the presence of triethylamine and dichloromethane", "Alkylation of the protected amine with tert-butyl bromoacetate in the presence of diisopropylethylamine and dichloromethane", "Hydrolysis of the resulting ester with sodium hydroxide in methanol", "Acidification of the reaction mixture with hydrochloric acid", "Extraction of the product with dichloromethane", "Washing of the organic layer with water and sodium bicarbonate", "Drying of the organic layer with sodium sulfate", "Evaporation of the solvent to yield the desired product" ] } | |
CAS No. |
2198312-13-7 |
Molecular Formula |
C12H21NO4 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
(3S)-4,4-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-6-8(9(14)15)12(4,5)7-13/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m0/s1 |
InChI Key |
KSTVRUBGONQZCA-QMMMGPOBSA-N |
Isomeric SMILES |
CC1(CN(C[C@H]1C(=O)O)C(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1(CN(CC1C(=O)O)C(=O)OC(C)(C)C)C |
Purity |
95 |
Origin of Product |
United States |
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